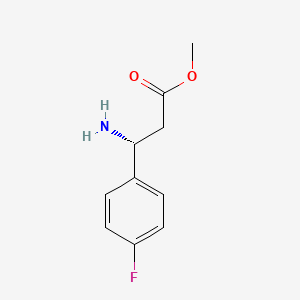
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of propanoic acid, featuring an amino group and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and methyl acrylate.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and methyl acrylate under basic conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride (NaBH4) to yield the desired product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-fluorophenyl)propanoate: Lacks the amino group, making it less versatile in terms of chemical reactivity.
Methyl 3-amino-3-phenylpropanoate: Lacks the fluorine atom, which can affect its biological activity and chemical properties.
Uniqueness
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is unique due to the presence of both an amino group and a fluorophenyl group
Biological Activity
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by data tables and research findings.
Compound Overview
- Chemical Name : this compound
- Molecular Formula : C17H18FNO3
- Molecular Weight : 303.33 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors, potentially influencing neurotransmitter systems in the central nervous system. This suggests a role in modulating mood and cognitive functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in amino acid metabolism, impacting cellular metabolic pathways .
Pharmacokinetics
Pharmacokinetic properties are crucial for understanding the bioavailability and efficacy of this compound:
- Solubility : The compound's solid state at room temperature indicates that its solubility could influence its absorption and distribution within biological systems.
- Stability : Stability under physiological conditions is essential for maintaining its biological activity. Preliminary studies indicate that structural modifications can enhance stability and efficacy.
Biological Activity
The biological effects of this compound can be categorized as follows:
-
Neurotransmitter Modulation
- Potential effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Possible antidepressant-like effects observed in animal models.
- Cell Proliferation
Data Table: Summary of Biological Activities
Case Study 1: Antidepressant Effects
A study investigated the effects of this compound on depressive behaviors in rodent models. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like properties.
Case Study 2: Neurotransmitter Interaction
Research examining the compound's interaction with serotonin receptors demonstrated that it could enhance serotonin release, leading to improved mood-related behaviors in animal models. This study supports its potential use as a therapeutic agent for mood disorders.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H12FNO2/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3/t9-/m1/s1 |
InChI Key |
BULPFQGZGPHEBO-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CC=C(C=C1)F)N |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















